(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
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Overview
Description
(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound characterized by a morpholine ring substituted with a nitrophenyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Substitution Reactions: The nitrophenyl and phenylethyl groups are introduced through nucleophilic substitution reactions. The nitrophenyl group is often introduced using a nitration reaction, while the phenylethyl group can be added via a Friedel-Crafts alkylation reaction.
Cyclization: The final step involves cyclization to form the morpholin-3-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like aluminum chloride and sulfuric acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: is compared with other morpholine derivatives such as:
Uniqueness
- This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential as a pharmacophore compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920798-45-4 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(6S)-6-(4-nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
IEMRMOYBXBZCGZ-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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